
(R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine
Description
Structural Classification Within the Benzofuran Family
This compound belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The "dihydro" designation indicates partial saturation of the furan ring, reducing aromaticity at the 2,3-positions and introducing conformational flexibility. Key structural features include:
- Fluorine substituents at the 6- and 7-positions of the benzene ring, enhancing electronegativity and influencing pharmacokinetic properties.
- An amine group at the 3-position of the dihydrofuran ring, introducing a chiral center critical for enantioselective interactions.
The molecular framework aligns with coumarans (2,3-dihydrobenzofurans), a subclass distinguished by their bicyclic system containing one oxygen atom. Table 1 summarizes its core structural attributes.
Table 1: Structural Properties of this compound
Property | Value/Description |
---|---|
Molecular Formula | C₈H₇F₂NO |
Molecular Weight | 171.14 g/mol |
IUPAC Name | This compound |
SMILES Notation | N[C@H]1COC2=C(F)C(F)=CC=C12 |
Chiral Center | C3 position of dihydrofuran ring |
This configuration enables hydrogen bonding via the amine group and halogen-mediated interactions through fluorine atoms.
Historical Context of Fluorinated Dihydrobenzofuran Derivatives
Fluorinated dihydrobenzofurans emerged in the early 21st century as synthetic analogs of natural benzofurans, which were initially isolated from plant species like Asteraceae and Rutaceae. The strategic incorporation of fluorine atoms aimed to address limitations in early benzofuran-based compounds, such as metabolic instability and limited bioavailability.
Key milestones include:
- 2005–2010 : Characterization of benzofuran’s basic pharmacology, highlighting its aromatic heteropolycyclic framework.
- 2015–2020 : Synthesis of dihydrobenzofuran derivatives to explore reduced ring strain and enhanced solubility.
- 2020–2025 : Systematic fluorination efforts to improve target binding affinity and blood-brain barrier penetration, culminating in compounds like this compound.
Fluorine’s role as a bioisostere for hydrogen or hydroxyl groups proved pivotal, enabling tighter interactions with hydrophobic enzyme pockets while resisting oxidative metabolism.
Significance of Stereochemical Configuration in Amine-Substituted Benzofurans
The (R)-enantiomer of 6,7-Difluoro-2,3-dihydrobenzofuran-3-amine exhibits distinct pharmacological behavior compared to its (S)-counterpart. Stereochemical integrity at the C3 amine determines:
- Receptor Binding Specificity : Enantiomers may interact differentially with chiral biological targets, such as G-protein-coupled receptors or neurotransmitter transporters.
- Metabolic Pathways : Enzymatic processing (e.g., via cytochrome P450 isoforms) often shows stereoselectivity, affecting clearance rates and metabolite profiles.
Comparative studies of (R)- and (S)-isomers reveal up to 10-fold differences in potency at serotonin receptors, underscoring the necessity of stereochemical control during synthesis. The (R)-configuration in particular has been linked to enhanced conformational alignment with orthosteric binding sites in central nervous system targets.
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
(3R)-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
ANFLWYDAQMRUMC-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=C(C=C2)F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Phenol Ether Cyclization (Method A)
This method, detailed in CN105693666A , involves synthesizing 2-phenoxyethanol from sodium phenate and 2-chloroethanol, followed by acid-catalyzed cyclization. For fluorinated derivatives, fluorophenols replace phenol in the initial step.
-
Step 1 : Sodium 3,4-difluorophenolate reacts with 2-chloroethanol in the presence of CuCl₂/FeCl₃ (3:1) at 70°C to yield 2-(3,4-difluorophenoxy)ethanol.
-
Step 2 : Cyclization using ZnCl₂/MnCl₂ at 200°C produces 6,7-difluoro-2,3-dihydrobenzofuran.
Key Data :
Oxidative Allylation and Ring Closure (Method B)
CN102942542A describes a route starting with substituted allylphenols. Ruthenium trichloride/sodium periodate catalyzes oxidative cleavage of allyl groups to aldehydes, followed by reduction and cyclization.
Adaptation for Fluorination :
-
Starting material: 4-amino-3-allyl-2-hydroxy-5,6-difluorobenzoic acid methyl ester.
-
Step 1 : RuCl₃/NaIO₄-mediated oxidation yields an aldehyde intermediate.
-
Step 2 : NaBH₄ reduces the aldehyde to a hydroxyl group.
-
Step 3 : SOCl₂ converts the hydroxyl to a leaving group (Cl), enabling nucleophilic ring closure.
Advantages :
Introducing the 3-Amino Group with (R)-Configuration
The chiral amine at position 3 requires asymmetric synthesis or resolution.
Asymmetric Hydrogenation
A ketone precursor (e.g., 6,7-difluoro-2,3-dihydrobenzofuran-3-one) undergoes hydrogenation using chiral catalysts like Ru-BINAP complexes.
Conditions :
Enzymatic Resolution
Racemic 3-amino-dihydrobenzofuran is treated with acylase enzymes to hydrolyze the (S)-enantiomer’s acetyl group, leaving (R)-amine.
Data :
Fluorination Techniques
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or NFSI on dihydrobenzofuran intermediates.
Example :
Directed Ortho-Fluorination
Pd-catalyzed C–H activation directs fluorine to positions 6 and 7.
Conditions :
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactors enhance heat transfer and reduce reaction times for exothermic steps (e.g., cyclization).
Case Study :
Chemical Reactions Analysis
Types of Reactions: ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines. For instance:
Cell Line IC50 (nM) KARPAS422 (Lymphoma) 12 Prostate Cancer 18
The mechanism involves the induction of apoptosis through caspase activation, leading to programmed cell death in malignant cells .
- Targeting PAK Proteins : The compound has been identified as a modulator of p21-activated kinases (PAKs), which play crucial roles in cancer progression. It can bind to PAKs and function as an allosteric modulator, potentially offering new avenues for cancer therapy .
2. Pharmacological Studies
- Biological Activity : Studies have highlighted the compound's interactions with various biological targets, suggesting its potential as a therapeutic agent for neurological disorders and other diseases . The presence of fluorine enhances receptor affinity compared to non-fluorinated compounds.
3. Materials Science
- Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex molecules and materials due to its unique chemical properties. Its application in developing new polymers or coatings is an area of ongoing research .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on this compound demonstrated its efficacy against prostate cancer cells. The findings indicated that treatment with the compound resulted in significant reduction in cell viability and induced apoptosis through specific signaling pathways .
Case Study 2: Modulation of PAK Pathways
Research exploring the interaction between this compound and PAK proteins revealed that it could effectively inhibit PAK-mediated pathways associated with tumor growth. This study suggests potential therapeutic applications in cancers where PAKs are overexpressed .
Mechanism of Action
The mechanism of action of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters for (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine and related compounds:
Analysis of Functional Group Impact
- Fluorine Substitutions: 6,7-Difluoro (R/S configurations): Fluorine’s electronegativity enhances metabolic stability and modulates electronic properties of the aromatic ring. The 6,7-difluoro pattern may improve binding affinity in hydrophobic pockets compared to monofluoro analogs .
- However, they also raise molecular weight and LogP, which may affect bioavailability . Hydrochloride Salt (): Enhances solubility in polar solvents, critical for in vitro assays or formulation development .
Stereochemistry :
- The (R)-configuration in the target compound vs. (S)-enantiomers (e.g., ) can lead to divergent pharmacological profiles. For example, (S)-5,7-difluoro analog’s pKa (7.66) suggests moderate basicity, influencing protonation states under physiological conditions .
Biological Activity
(R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Overview of Biological Activities
The biological activities of this compound can be classified into several categories:
- Antibacterial Activity
- Anticancer Activity
- Anti-inflammatory Effects
- Enzyme Inhibition
Antibacterial Activity
Recent studies have demonstrated that fluorinated compounds exhibit varying degrees of antibacterial activity. For instance, (R)-6,7-Difluoro-2,3-dihydrobenzofuran derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
Compound | Bacteria Tested | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|---|
This compound | S. aureus | 18 | 15.5 |
This compound | E. coli | 15 | 20.0 |
The above table indicates that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with lower IC50 values suggesting higher potency compared to traditional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study reported its effectiveness in inhibiting cell growth in mantle cell lymphoma and other cancer types.
Cancer Cell Line | Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |
---|---|---|---|
Z138 (MCL) | 10 | 45 | 8.0 |
KARPAS422 | 20 | 30 | 12.0 |
The data indicates that the compound significantly reduces cell viability in both Z138 and KARPAS422 cell lines at relatively low concentrations . This suggests a potential role as an anticancer agent.
Anti-inflammatory Effects
Research has indicated that dihydrobenzofuran derivatives often possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes. For example:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
ecKAS III | Competitive | 17.1 |
PAK1 | Allosteric Modulator | 10.5 |
These findings suggest that the compound may serve as a lead structure for developing new therapeutics targeting these enzymes .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A comparative study demonstrated that this compound outperformed several known antibiotics against resistant strains of bacteria.
- Cancer Treatment Trials : In vivo studies showed that treatment with this compound led to significant tumor reduction in mouse models of mantle cell lymphoma.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Basic: What are the recommended synthetic routes for (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine?
Methodological Answer:
The synthesis typically involves stereoselective hydrogenation or chiral resolution of intermediates. A common approach includes:
Cyclization of fluorinated precursors : Start with 6,7-difluorobenzofuran-3-one, followed by reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (R)-enantiomer .
Enzymatic resolution : Use lipases or esterases to resolve racemic mixtures of dihydrobenzofuran-3-amine derivatives .
Key Data :
- Yields range from 60–85% for catalytic hydrogenation, with enantiomeric excess (ee) >95% under optimized conditions .
- Enzymatic methods may achieve ~90% ee but require post-reaction purification .
Advanced: How can regioselectivity challenges during fluorination of the benzofuran core be addressed?
Methodological Answer:
Fluorination at C6 and C7 positions requires precise control to avoid side reactions:
Directed ortho-metalation : Use tert-butyllithium to deprotonate the benzofuran scaffold, followed by electrophilic fluorination with Selectfluor or NFSI .
Protecting group strategy : Temporarily block reactive sites (e.g., the amine group) with Boc or Fmoc to direct fluorination to desired positions .
Data Contradictions :
- Some studies report competing defluorination under strong acidic conditions, necessitating pH-controlled environments .
Basic: What analytical techniques are critical for characterizing enantiomeric purity?
Methodological Answer:
Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Retention times differentiate (R) and (S) enantiomers .
Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-enantiomer .
NMR with chiral shift reagents : Europium-based reagents induce splitting of signals in NMR for enantiomer discrimination .
Advanced: How do steric and electronic effects influence the reactivity of the amine group in downstream modifications?
Methodological Answer:
Steric hindrance : The dihydrobenzofuran ring imposes spatial constraints, limiting nucleophilic substitutions. Use bulky electrophiles (e.g., mesyl chloride) for selective N-functionalization .
Electronic effects : Electron-withdrawing fluorine atoms reduce amine basicity. Activate the amine via protonation (HCl salts) or Lewis acids (e.g., ZnCl) for coupling reactions .
Case Study :
- N-Acylation with benzoyl chloride proceeds at 70% yield in THF with DMAP catalysis, versus <30% in non-polar solvents .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Store under inert atmosphere (N/Ar) at 2–8°C in amber vials to prevent photodegradation .
- Stability : The free amine is hygroscopic; hydrochloride salts are preferred for long-term storage. Stability >24 months confirmed by HPLC at >98% purity .
Safety : - Hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE and avoid inhalation .
Advanced: How can contradictory NMR data from different synthetic batches be resolved?
Methodological Answer:
Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .
Isotopic labeling : Use -NMR to trace fluorine environments and confirm regiochemistry .
X-ray crystallography : Resolve ambiguities in stereochemistry by determining the crystal structure .
Example :
- A study observed conflicting NMR shifts (δ 3.2–3.5 ppm) for the dihydrofuran protons, attributed to solvent polarity effects in DMSO vs. CDCl .
Basic: What pharmacophore modifications enhance bioactivity in related dihydrobenzofuran-3-amines?
Methodological Answer:
Fluorine substitution : Improves metabolic stability and membrane permeability. 6,7-Difluoro analogs show 3-fold higher CNS penetration in murine models vs. non-fluorinated analogs .
Amine functionalization : Acylation or sulfonylation enhances binding to amine receptors (e.g., serotonin transporters) .
Screening Protocol :
- Use in vitro assays like competitive binding (Ki) or functional cAMP assays to evaluate target engagement .
Advanced: What computational methods predict the conformational flexibility of the dihydrofuran ring?
Methodological Answer:
DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map energy barriers for ring puckering .
MD simulations : Simulate solvent effects (e.g., water vs. DMSO) on ring dynamics over 100-ns trajectories .
Key Insight :
- The ring adopts a half-chair conformation, with fluorine atoms increasing rigidity by 15% compared to non-fluorinated analogs .
Basic: How is the enantiomeric excess (ee) quantified during asymmetric synthesis?
Methodological Answer:
Chiral derivatization : React the amine with Mosher’s acid chloride (R/S) and analyze by NMR or LC-MS .
Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to enantiopure standards .
Validation :
- Cross-validate results with two independent methods (e.g., HPLC and polarimetry) to minimize error .
Advanced: What strategies mitigate racemization during N-functionalization reactions?
Methodological Answer:
Low-temperature reactions : Perform acylations at -20°C to slow base-catalyzed racemization .
Protecting groups : Use acid-labile groups (Boc) instead of bases during deprotection to retain chirality .
Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.